molecular formula C18H15NO3 B061666 Methyl 4-benzyl-2-phenyloxazole-5-carboxylate CAS No. 173037-37-1

Methyl 4-benzyl-2-phenyloxazole-5-carboxylate

Cat. No.: B061666
CAS No.: 173037-37-1
M. Wt: 293.3 g/mol
InChI Key: IRAXXLSNVWVHRA-UHFFFAOYSA-N
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Description

Methyl 4-benzyl-2-phenyloxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a benzyl group, a phenyl group, and a carboxylate ester group attached to an oxazole ring. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-benzyl-2-phenyloxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with phenylacetic acid to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxazole ring. The final step involves esterification with methanol to form the carboxylate ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzyl-2-phenyloxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

Methyl 4-benzyl-2-phenyloxazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-benzyl-2-phenyloxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-benzyl-2-methyl-oxazole-5-carboxylate
  • Methyl 4-benzyl-2-ethyl-oxazole-5-carboxylate
  • Methyl 4-benzyl-2-propyl-oxazole-5-carboxylate

Uniqueness

Methyl 4-benzyl-2-phenyloxazole-5-carboxylate is unique due to the presence of both benzyl and phenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the oxazole ring and carboxylate ester makes it a versatile compound for various research applications .

Properties

IUPAC Name

methyl 4-benzyl-2-phenyl-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-18(20)16-15(12-13-8-4-2-5-9-13)19-17(22-16)14-10-6-3-7-11-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAXXLSNVWVHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(O1)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570283
Record name Methyl 4-benzyl-2-phenyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173037-37-1
Record name Methyl 4-benzyl-2-phenyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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